Cas no 52944-66-8 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI))

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI) is a deuterated pyrimidinetrione derivative with potential applications in pharmaceutical research and analytical chemistry. The incorporation of deuterium (d5) at the ethyl group enhances metabolic stability, making it valuable for isotope labeling studies and drug metabolism investigations. Its unique substitution pattern, featuring a 1-methylbutyl group, may influence binding affinity and selectivity in biological systems. This compound is particularly useful as a reference standard or intermediate in synthetic pathways requiring isotopically labeled analogs. Its structural features also suggest utility in NMR-based studies due to the deuterium substitution.
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI) structure
52944-66-8 structure
Product Name:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI)
CAS No:52944-66-8
MF:C11H18N2O3
MW:231.30303144455
CID:367166
PubChem ID:21600132
Update Time:2025-08-05

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI)
    • Pentobarbital-d5
    • Pentobarbital-D5 solution
    • PENTOBARBITAL-D5 (ETHYL-D5)
    • PHENOBARBITAL (D5)
    • PHENOBARBITAL (ETHYL-D5)
    • PHENOBARBITAL-D5 (ETHYL-D5)
    • DTXSID401345017
    • UNII-XKC28WZ299
    • Pentobarbital-D5 1.0 mg/ml in Methanol
    • XKC28WZ299
    • 5-(1,1,2,2,2-pentadeuterioethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
    • Pentobarbital-D5 0.1 mg/ml in Methanol
    • Pentobarbital-D5, 0.1mg/ml in Methanol
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(ethyl-d5)-5-(1-methylbutyl)-
    • Pentobarbital-D5, 1mg/ml in Methanol
    • 5-(Ethyl-d5)-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
    • 52944-66-8
    • Inchi: 1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i2D3,5D2
    • InChI Key: WEXRUCMBJFQVBZ-ZTIZGVCASA-N
    • SMILES: O=C1C(C(NC(N1)=O)=O)(C([2H])([2H])C([2H])([2H])[2H])C(C)CCC

Computed Properties

  • Exact Mass: 231.16312617g/mol
  • Monoisotopic Mass: 231.16312617g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • Flash Point: 9℃

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI) Security Information

  • Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: 7-16-36/37-45
  • Hazardous Material Identification: F T

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI) Pricemore >>

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Additional information on 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI)

Introduction to 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI) and Its Significance in Modern Chemical Research

The compound with the CAS number 52944-66-8, identified as 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI), represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This trione derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of deuterated ethyl and isobutyl substituents in its molecular framework suggests a tailored design aimed at enhancing metabolic stability and reducing unwanted side effects, making it a promising candidate for further exploration.

2,4,6(1H,3H,5H)-Pyrimidinetrione is a heterocyclic compound characterized by a pyrimidine core with three ketone groups. The specific substitution pattern at the 5-position with ethyl-d5 and 1-methylbutyl groups introduces a level of complexity that is often exploited in the design of bioactive molecules. The use of deuterium labeling (-d5) not only provides a means to study metabolic pathways but also offers a way to improve the compound's pharmacokinetic profile. This approach is particularly relevant in the context of drug development, where minimizing metabolic clearance can lead to more prolonged therapeutic effects.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential as pharmacological agents. Pyrimidine derivatives, in particular, have been extensively studied due to their role as building blocks in many biologically active molecules. The trione functional group within this compound adds an additional layer of reactivity that can be leveraged for drug design. For instance, the electrophilic nature of the ketone groups can facilitate further derivatization, allowing chemists to fine-tune the properties of the molecule for specific biological targets.

One of the most compelling aspects of 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI) is its potential application in studying enzyme mechanisms. The deuterated ethyl group can serve as a metabolic tracer, enabling researchers to track the compound's degradation pathway within biological systems. This level of detail is invaluable for understanding how a drug interacts with its target enzymes and how it is processed by the body. Such insights are crucial for optimizing drug candidates and predicting their efficacy and safety profiles.

Moreover, the structural features of this compound make it an attractive scaffold for developing new therapeutic agents. The pyrimidine core is a well-known motif in many drugs used to treat conditions such as cancer and infectious diseases. By modifying the substituents on this core structure, chemists can create derivatives with enhanced binding affinity and selectivity for specific biological targets. The ethyl-d5 and 1-methylbutyl groups may contribute to improved solubility and membrane permeability, factors that are critical for drug absorption and distribution.

Recent advancements in computational chemistry have also played a significant role in the study of this compound. Molecular modeling techniques allow researchers to predict how 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(ethyl-d5)-5-(1-methylbutyl)- (9CI) will interact with biological targets at the atomic level. These simulations can guide experimental efforts by identifying promising leads and predicting potential binding modes. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and increase the likelihood of success.

The synthesis of this compound presents another area of interest. The introduction of deuterium atoms requires specialized synthetic methodologies that ensure high isotopic purity. Techniques such as deuterium exchange reactions and catalytic hydrogenation are commonly employed to achieve this goal. The ability to incorporate deuterium at specific positions without affecting other parts of the molecule underscores the sophistication of modern synthetic chemistry.

In conclusion,2,4,6(1H,3H,5H)-Pyrimidinetrione, particularly its derivative with ethyl-d5 and 1-methylbutyl substituents, holds significant promise as a tool for both research and therapeutic applications. Its unique structural features make it an excellent candidate for studying enzyme mechanisms and developing new drugs. As our understanding of molecular interactions continues to evolve,CAS number 52944-66-8 will likely play an increasingly important role in advancing chemical biology and pharmaceutical science.

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